Product packaging for Gibberellin A5 methyl ester(Cat. No.:CAS No. 15355-45-0)

Gibberellin A5 methyl ester

Cat. No.: B569017
CAS No.: 15355-45-0
M. Wt: 344.407
InChI Key: KIAZKTCYLHEASA-HOWNIQBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A5 Methyl Ester (CAS 15355-45-0) is a methylated derivative of Gibberellin A5, a member of the gibberellin family of plant hormones. This compound is provided as a high-purity analytical reference standard, essential for quality control and analytical method development and validation during pharmaceutical and agrochemical research . In plant physiology research, gibberellins are fundamental for studying processes like stem elongation, seed germination, and flowering . Gibberellin A5 is noted for its significant florigenic activity, effectively promoting flowering in various plant species . A key research advantage of Gibberellin A5 is that it can induce flowering without concurrently causing the excessive and undesirable stem elongation often associated with other gibberellins like GA3, making it a valuable compound for studying compact plant growth and resistance to lodging . Metabolism studies using radiolabeled [3H]Gibberellin A5 in species like apricot (Prunus armeniaca L.) and Japanese morning glory (Pharbitis nil) have shown that GA5 is metabolized in plant tissues to other biologically active gibberellins, including GA1, GA3, and GA6, as well as various glucosyl conjugates . This makes the compound and its esters crucial tools for tracing and understanding gibberellin biosynthetic pathways in plants. The methyl ester form can offer different physicochemical properties for experimental handling. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O5 B569017 Gibberellin A5 methyl ester CAS No. 15355-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,12-14,23H,1,5,7-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAZKTCYLHEASA-HOWNIQBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of Gibberellin A5 Methyl Ester

General Gibberellin Biosynthesis Pathway in Higher Plants and Fungi

Gibberellins (B7789140) (GAs) are a class of diterpenoid hormones that play crucial roles in the growth and development of plants. wikipedia.org Their biosynthesis is a complex process that occurs in multiple cellular compartments and involves several classes of enzymes. wikipedia.orgnih.gov While structurally identical GAs are found in both higher plants and some fungi, the pathways and enzymes involved show significant differences, suggesting an independent evolution. nih.govoup.com

The journey to gibberellin begins with the universal C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP). wikipedia.orgnih.gov In higher plants, GGDP is primarily synthesized in plastids through the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgresearchgate.net The synthesis of the tetracyclic hydrocarbon ent-kaurene (B36324) from GGDP is the first committed stage of GA biosynthesis and occurs in two distinct steps within the plastids. nih.govresearchgate.net

GGDP to ent-copalyl diphosphate (ent-CDP): The linear GGDP molecule is first cyclized into the bicyclic intermediate ent-CDP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS). wikipedia.orgnih.gov

ent-CDP to ent-kaurene: The intermediate ent-CDP is then further cyclized by ent-kaurene synthase (KS) to form the tetracyclic diterpene ent-kaurene. wikipedia.orgnih.gov

In fungi, these two steps are streamlined and performed by a single bifunctional enzyme known as CPS/KS. wikipedia.orgbrazilianjournals.com.br

Following its synthesis in plastids, ent-kaurene is transported to the endoplasmic reticulum for the second stage of the pathway. annualreviews.orgoup.com Here, it undergoes a series of oxidative reactions catalyzed by membrane-associated cytochrome P450 monooxygenases (P450s). nih.govnih.gov

The key enzymes in this stage are ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). nih.govnih.gov

ent-kaurene is sequentially oxidized at the C-19 position by KO to form ent-kaurenol, then ent-kaurenal, and finally ent-kaurenoic acid. wikipedia.org

KAO then hydroxylates ent-kaurenoic acid to create ent-7α-hydroxykaurenoic acid. wikipedia.orgkit.edu

This is followed by an oxidative ring contraction of the B-ring, where C-7 is extruded, resulting in the formation of GA₁₂-aldehyde. kit.eduiastate.edu This ring contraction is considered the committed step in GA biosynthesis. iastate.edu

Finally, GA₁₂-aldehyde is oxidized at the C-7 position to yield GA₁₂, the first gibberellin in the pathway. wikipedia.orgkit.edu

The third and final stage of GA biosynthesis occurs primarily in the cytosol and involves soluble 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.govkit.eduoup.com These enzymes are responsible for converting GA₁₂, a C₂₀-GA, into a wide array of other gibberellins, including the biologically active forms. rsc.org

Two major families of 2-ODDs are central to this stage:

GA 20-oxidases (GA20ox): These enzymes are multifunctional and catalyze the sequential oxidation of the C-20 methyl group of C₂₀-GAs. annualreviews.orgrsc.org This process ultimately leads to the removal of C-20 as CO₂, converting C₂₀-GAs (like GA₁₂ and its hydroxylated form, GA₅₃) into C₁₉-GAs (such as GA₉ and GA₂₀). nih.govrsc.org

GA 3-oxidases (GA3ox): These enzymes typically catalyze the final step in the formation of active GAs by introducing a 3β-hydroxyl group onto a C₁₉-GA precursor. nih.govrsc.org For example, GA3ox converts GA₉ to the active GA₄ and GA₂₀ to the active GA₁. nih.gov

The pathway can proceed via non-13-hydroxylated intermediates (e.g., GA₁₂ → GA₉ → GA₄) or early-13-hydroxylated intermediates (e.g., GA₅₃ → GA₂₀ → GA₁). oup.comnih.gov

Table 1: Key Enzymes in General Gibberellin Biosynthesis
Enzyme Function
ent-Copalyl diphosphate synthase (CPS)Catalyzes the cyclization of GGDP to ent-CDP. wikipedia.orgnih.gov
ent-Kaurene synthase (KS)Catalyzes the cyclization of ent-CDP to ent-kaurene. wikipedia.orgnih.gov
ent-Kaurene oxidase (KO)A P450 monooxygenase that oxidizes ent-kaurene to ent-kaurenoic acid. wikipedia.org
ent-Kaurenoic acid oxidase (KAO)A P450 monooxygenase that converts ent-kaurenoic acid to GA₁₂-aldehyde. wikipedia.orgkit.edu
GA 20-oxidase (GA20ox)A 2-ODD that converts C₂₀-GAs to C₁₉-GAs by removing the C-20 atom. nih.govrsc.org
GA 3-oxidase (GA3ox)A 2-ODD that introduces a 3β-hydroxyl group, often activating the GA. nih.govrsc.org

Biosynthesis of Gibberellin A5 and its Precursors within the Plant Pathway

Gibberellin A5 (GA₅) is a C₁₉-gibberellin. Its biosynthesis has been demonstrated in cell-free systems from immature seeds of Phaseolus vulgaris. researchgate.net In this system, GA₅ is formed directly from the precursor GA₂₀. researchgate.net This conversion involves the formation of a double bond and is catalyzed by an enzyme that requires oxygen, Fe²⁺, and 2-oxoglutarate, characteristic of a GA oxidase. researchgate.net The identified pathway suggests the conversion of GA₂₀ to GA₅, which can then be further metabolized to GA₆. researchgate.net Additionally, other studies have shown that GA₅ can be a precursor to GA₃. researchgate.net

Methyl Esterification in Gibberellin Metabolism

The biological activity of gibberellins can be modulated through various metabolic processes, including deactivation. One such mechanism is the methylation of the C-6 carboxyl group of a gibberellin to form its corresponding methyl ester. wikipedia.organnualreviews.org This process of esterification is considered a deactivation step, as the resulting GA methyl esters are typically inactive. jipb.netnih.gov

In the model plant Arabidopsis thaliana, the enzymes responsible for GA methylation have been identified as GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GIBBERELLIC ACID METHYLTRANSFERASE 2 (GAMT2). nih.govsheridancollege.ca

Key findings on these enzymes include:

Enzyme Family: GAMT1 and GAMT2 belong to the SABATH family of methyltransferases, which methylate a variety of small molecules in plants. jipb.netnih.gov

Mechanism: They catalyze the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the carboxyl group of various gibberellins, producing GA methyl esters. annualreviews.orgnih.gov

Substrate Specificity: In vitro enzyme assays have demonstrated that these enzymes can methylate a range of GAs, including bioactive forms like GA₃ and their precursors. annualreviews.orgjipb.net

Expression Pattern: The genes GAMT1 and GAMT2 are predominantly expressed in developing siliques and seeds. nih.govnih.gov This suggests their primary role is to deactivate GAs during seed maturation, potentially to prepare the seed for dormancy. nih.govsheridancollege.ca

Table 2: Characterization of Arabidopsis Gibberellin Methyltransferases
Characteristic Description
Enzymes GAMT1 and GAMT2. annualreviews.orgnih.gov
Family SABATH methyltransferases. jipb.netnih.gov
Reaction Methylation of the C-6 carboxyl group of gibberellins. annualreviews.org
Methyl Donor S-adenosyl-L-methionine (SAM). nih.gov
Product Gibberellin methyl esters (MeGAs). nih.gov
Function Deactivation of gibberellins. annualreviews.orgjipb.netnih.gov
Expression Primarily in developing seeds and siliques. nih.govnih.gov
Physiological Role Implicated in regulating GA levels during seed maturation and germination. jipb.netnih.gov

Biological Implications of Methyl Ester Formation in Plants (e.g., Inactivation, Transport)

The formation of gibberellin methyl esters in plants is a significant metabolic modification, primarily functioning as a mechanism for hormonal inactivation. annualreviews.orgsci-hub.senih.gov In Arabidopsis thaliana, two specific enzymes, encoded by the GAMT1 and GAMT2 genes, are responsible for catalyzing the methylation of the C-6 carboxyl group on various gibberellins, including bioactive forms and their precursors, to produce their corresponding methyl esters. annualreviews.orgwikipedia.org

This methylation process effectively deactivates the gibberellins. sci-hub.senih.gov Studies involving the ectopic expression of GAMT1 or GAMT2 in plants like Arabidopsis, tobacco, and petunia resulted in phenotypes characteristic of GA deficiency, such as dwarfism. annualreviews.orgebi.ac.uk This provides strong evidence that methylation removes active GAs from the pool available to promote growth. Conversely, loss-of-function gamt1 and gamt2 double mutants in Arabidopsis exhibit significantly elevated levels of bioactive GAs in developing seeds. annualreviews.org This suggests that the GAMT enzymes play a crucial role in deactivating GAs, particularly during seed development and maturation. annualreviews.orgebi.ac.uk While other modifications, such as glycosylation, can increase the polarity of gibberellins and are implicated in their transport or storage, the primary biological role of methylation appears to be the regulation of active GA levels through inactivation. scielo.org.mxresearchgate.net In barley aleurone layers, the accumulation of radiolabeled compounds was highest when treated with GA5 methyl ester compared to GA5 or GA1, indicating it is readily metabolized. nih.gov

Enzyme/GenePlantFunctionEffect of OverexpressionSubstrates (in vitro)
GAMT1Arabidopsis thalianaCatalyzes methyl ester formation of GAs, leading to their inactivation. annualreviews.orgebi.ac.ukGA-deficiency phenotypes (e.g., dwarfism). annualreviews.orgebi.ac.ukVariety of GAs, including bioactive forms and precursors. annualreviews.org
GAMT2Arabidopsis thalianaCatalyzes methyl ester formation of GAs, leading to their inactivation. annualreviews.orgebi.ac.ukGA-deficiency phenotypes (e.g., dwarfism). annualreviews.orgebi.ac.ukVariety of GAs, including bioactive forms and precursors. annualreviews.org

Catabolism and Inactivation Mechanisms Relevant to Gibberellin A5 and its Esters

The concentration of bioactive gibberellins in plant tissues is tightly controlled not only by their rate of synthesis but also by their catabolism and inactivation. nih.govoup.comresearchgate.net Several metabolic pathways exist to convert active GAs, or their immediate precursors, into inactive forms, thereby regulating plant growth and development. annualreviews.orgnih.govoup.com These deactivation mechanisms are crucial for maintaining hormonal homeostasis. nih.gov For Gibberellin A5 and its related compounds, the principal routes of inactivation involve hydroxylation and other structural modifications. wikipedia.orgoup.com

2β-Hydroxylation and Other Inactivation Pathways

The most widespread and well-characterized mechanism for the irreversible inactivation of C19-gibberellins is 2β-hydroxylation. annualreviews.orgoup.com This reaction is catalyzed by a class of 2-oxoglutarate-dependent dioxygenases known as GA 2-oxidases (GA2oxs). wikipedia.orgoup.comrsc.org These enzymes introduce a hydroxyl group at the C-2β position, which drastically reduces or eliminates the biological activity of the GA molecule. kit.edu

GA2ox enzymes can act on both bioactive GAs (like GA1 and GA4) and their immediate non-3β-hydroxylated precursors (like GA20 and GA9). annualreviews.orgnih.gov For example, the conversion of the active GA1 to the inactive GA8 is a result of 2β-hydroxylation. oup.com The GA2ox enzyme family is diverse, with different members exhibiting specificity for either C19-GAs or C20-GAs. annualreviews.orgoup.comrsc.org The expression of genes encoding these enzymes is itself regulated by developmental and environmental signals, providing a sophisticated layer of control over GA levels. oup.comnih.gov

Besides 2β-hydroxylation, other inactivation pathways exist. In rice, a cytochrome P450 mono-oxygenase, encoded by the Elongated Uppermost Internode (EUI) gene, deactivates GAs by converting them into 16α,17-epoxides. wikipedia.orgfrontiersin.org As discussed previously, methylation to form GA methyl esters is another key deactivation strategy, particularly in seeds. annualreviews.orgsci-hub.se

Relationship between GA5, GA20, and their Methyl Esters in Metabolic Flux

The metabolic pathways of gibberellins are complex, with specific compounds serving as precursors for multiple products. Gibberellin A20 (GA20) is a key intermediate in the biosynthesis of several other GAs. oup.com Research using a cell-free system from immature seeds of Phaseolus vulgaris demonstrated that GA20 can be directly converted to GA5 through a 2,3-dehydrogenation reaction. researchgate.net The same system also converts GA20 to GA1 via 3β-hydroxylation, but notably, it does not metabolize GA1 into GA5, confirming that GA5 is formed directly from GA20 in this context. researchgate.net

Further studies on the metabolism of GA5 itself show it is an active intermediate. When radiolabeled GA5 was supplied to immature apricot seeds, it was metabolized into a spectrum of other gibberellins, including GA1, GA3, and GA6, as well as their corresponding glucosyl conjugates. nih.gov A small fraction was also converted to GA5 methyl ester. nih.gov Similarly, in cell suspension cultures of Pharbitis nil, applied GA5 was converted into GA1, GA3, GA6, and their glucosyl esters. oup.comtandfonline.com

PrecursorProduct(s)Plant/SystemKey Finding
GA20GA1, GA5Phaseolus vulgaris (cell-free system)Demonstrated direct conversion of GA20 to GA5. researchgate.net
GA5GA1, GA3, GA6, GA22, GA29, GA1-GE, GA3-GE, GA5-MEPrunus armeniaca (immature seeds)Showed extensive metabolism of GA5 into other free GAs, conjugates, and its methyl ester. nih.gov
GA5GA1, GA3, GA6 and their glucosyl conjugatesPharbitis nil (cell suspension culture)Confirmed GA5 is a metabolically active intermediate leading to other GAs and conjugates. oup.comtandfonline.com
GA20GA1Oryza sativa, Arabidopsis thalianaGA20 is a key precursor to the bioactive GA1.

Physiological and Developmental Roles of Gibberellin A5 in Plant Systems

Regulation of Stem Elongation and Cell Expansion

Gibberellins (B7789140) are fundamentally involved in promoting the longitudinal growth of plant organs, primarily through the enhancement of cell elongation and, in some instances, cell division. cabidigitallibrary.org This class of hormones stimulates stem elongation by inducing the production of enzymes that modify cell wall components, allowing for cellular expansion and an increase in plant height. agriplexindia.compharmacy180.com

Gibberellin A5, specifically, is known to stimulate stem elongation. nih.gov However, its growth-promoting activity may be explained in several ways. It is possible that GA5 is active on its own, or its effects may be due to its metabolic conversion into other biologically active gibberellins, such as GA3 or GA6. nih.gov Research on 16,17-dihydro GA5, a modified form, showed it inhibits shoot elongation by reducing the levels of endogenous 3β-hydroxylated GAs (like GA1 and GA4) and causing an accumulation of their precursors. nih.gov This highlights the intricate balance and interconversion within the gibberellin family that regulates growth, where GA5 plays a role as an active compound or a key intermediate.

Plant ProcessEffect of GibberellinsSpecific Role of GA5
Stem Growth Stimulates cell division and elongation. agriplexindia.comagrikaido.comPromotes stem elongation. nih.gov
Cellular Mechanism Induces enzymes that alter cell wall properties. agriplexindia.comActivity may be direct or via conversion to other GAs. nih.gov

Modulation of Seed Dormancy and Germination

Gibberellins are crucial for breaking seed dormancy and promoting germination. pharmacy180.comagrikaido.comwikipedia.org In many plant species, seeds require specific cues like light or cold stratification to germinate, a process mediated by gibberellins. agrikaido.com The balance between gibberellins and another plant hormone, abscisic acid (ABA), is a primary regulator of this process; GA promotes germination while ABA enforces dormancy. mdpi.comfrontiersin.org During germination, gibberellins trigger the synthesis of hydrolytic enzymes, such as α-amylase in cereal grains, which break down stored food reserves in the seed to nourish the developing embryo. agriplexindia.compharmacy180.comagrikaido.com

The involvement of GA5 in this process is understood through its position in the gibberellin biosynthesis pathway. In monocots, GA5 is an intermediate in the conversion of GA20 to GA3, a bioactive gibberellin. oup.com Furthermore, cell-free systems from the immature seeds of Phaseolus vulgaris (common bean) can convert GA20 into GA5. researchgate.netresearchgate.net This indicates that the synthesis of GA5 is an integral step in the production of hormones that signal the end of dormancy and the start of germination.

FactorRole in Seed Dormancy & Germination
Gibberellins (General) Break dormancy and promote germination. agriplexindia.commdpi.com
Hormonal Balance The ratio of Gibberellin to Abscisic Acid (ABA) is critical. mdpi.comfrontiersin.org
Mechanism Stimulate production of enzymes to mobilize seed reserves. agriplexindia.comagrikaido.com
Gibberellin A5 An intermediate in the biosynthesis of active GAs. oup.comresearchgate.net

Influence on Flowering Time and Reproductive Development

Gibberellins are key regulators of the transition from vegetative growth to the reproductive phase in plants. cabidigitallibrary.orgagriplexindia.com They influence flowering by promoting the synthesis of genes that establish floral meristem identity. agriplexindia.com

Gibberellins play a significant role in initiating flowering, particularly in long-day plants and those requiring cold treatment (vernalization). annualreviews.org The application of gibberellins can induce "bolting," the rapid elongation of a flowering stalk, and subsequent flowering in some plants. agrikaido.com Research on mango trees has shown that high levels of gibberellins can inhibit flower bud differentiation, and the application of GA biosynthesis inhibitors can enhance flowering. hst-j.org Conversely, in other species, GA5 itself can be used to stimulate flowering, demonstrating its role in initiating the reproductive phase. google.com In Lavandula × intermedia, endogenous GA1, derived from a pathway involving GA20, is considered the biologically active GA for flowering, a process that can be enhanced by exogenous GA3 application after a sufficient chilling period. researchgate.net

Gibberellins are known to influence sex expression in dioecious plants, which have separate male and female individuals. phytohormones.infopharmacy180.comagrikaido.com In many species, the application of gibberellins can induce the formation of male (staminate) flowers on genetically female plants. agrikaido.comannualreviews.org A 2024 study on dioecious spinach (Spinacia oleracea) demonstrated that gibberellic acid (GA3) induces a masculinization process in female plants, leading to the development of functional stamens. nih.gov This process was found to be regulated by a specific molecular module involving the SpGAI and SpSTM proteins, which ultimately influences the development of floral organs. nih.gov

Parthenocarpy is the development of fruit without prior fertilization, resulting in seedless fruit. nih.gov Gibberellins are one of the primary classes of hormones that can induce parthenocarpy when applied to unpollinated flowers. annualreviews.orgnih.gov This effect has been documented in a variety of plant species, including tomato, cucumber, and eggplant. annualreviews.org The ability of gibberellins to stimulate ovary growth in the absence of fertilization suggests they are a key signal in initiating fruit development. nih.gov Studies on natural parthenocarpy in tomato have found that it is often associated with higher levels of GA-like substances in the ovaries just after anthesis, reinforcing the link between gibberellins and seedless fruit development. nih.govnih.gov

Reproductive ProcessRole of GibberellinsSpecific Findings Related to GA5/GAs
Floral Initiation Promote transition to flowering. cabidigitallibrary.orgagriplexindia.comGA5 can be used to stimulate flowering. google.com GA inhibitors can block the process. hst-j.org
Sex Expression Induce maleness in female dioecious plants. pharmacy180.comagrikaido.comGA3 induces masculinization in spinach via the SpGAI-SpSTM module. nih.gov
Parthenocarpy Induce seedless fruit development. phytohormones.infonih.govHigher GA levels are found in naturally parthenocarpic tomato ovaries. nih.govnih.gov

Effects on Leaf Expansion and Senescence

Gibberellins exert significant influence over the life of a leaf, from its initial growth to its eventual senescence. They promote leaf expansion by stimulating cell division and the synthesis of proteins and nucleic acids, which enhances the plant's photosynthetic capacity. agriplexindia.comnih.gov

In addition to promoting growth, gibberellins are known to delay senescence, the aging and deterioration process in leaves. cabidigitallibrary.orgagrikaido.com Leaf senescence is characterized by the degradation of chlorophyll (B73375) and proteins. cas.cz The application of gibberellic acid (GA3) has been shown to retard this process, maintaining chlorophyll content and delaying protein loss. nih.govcas.cz This effect is often achieved through antagonistic interactions with senescence-promoting hormones like abscisic acid and ethylene (B1197577). nih.gov Research on Paris polyphylla showed that GA3 treatment increased the endogenous content of GAs, which in turn retarded shoot senescence and the degradation of chlorophyll. cas.cz

Role in Apical Dominance and Lateral Branching

Gibberellins (GAs) are a class of diterpenoid plant hormones that play a crucial role in various developmental processes, including stem elongation, seed germination, and flowering. wikipedia.orgagrikaido.com The role of gibberellins, and specifically Gibberellin A5 (GA5), in regulating apical dominance and lateral branching is complex and multifaceted, with research indicating both inhibitory and promotive functions depending on the plant species and developmental context. frontiersin.orgnih.gov

Apical dominance is the phenomenon where the central, main stem of a plant grows more strongly than the lateral stems. wikipedia.org This process is primarily controlled by the hormone auxin, which is produced in the shoot apex and transported down the stem, inhibiting the outgrowth of axillary buds. frontiersin.orgnih.govwikipedia.org While auxin is the classical regulator, gibberellins are also deeply involved in this hormonal control network. nih.govresearchgate.net

Historically, gibberellins have been viewed as inhibitors of shoot branching. frontiersin.orgnih.gov This perspective is supported by observations in various species, including Arabidopsis and pea, where mutants with deficiencies in GA biosynthesis or perception exhibit a more branched phenotype. frontiersin.orgnih.govnih.gov This suggests that a lack of GA signaling releases lateral buds from inhibition, thereby reducing apical dominance. frontiersin.orgnih.gov

However, more recent research, particularly in perennial and woody plants, has revealed a contrary, promotive role for GAs in branching. frontiersin.orgnih.gov In species like hybrid aspen (Populus tremula × P. tremuloides) and Jatropha curcas, the application of gibberellin has been shown to promote the outgrowth of axillary buds. frontiersin.orgnih.gov This suggests that in some plants, GA is actually required for the activation and subsequent elongation of lateral branches. nih.gov

Gibberellin A5 is a specific form of gibberellin that functions within the complex GA biosynthesis pathway. frontiersin.orgnih.gov In higher plants, GA5 is an intermediate in the 13-hydroxylation pathway. It is formed from the 2,3-dehydrogenation of GA20 and can be subsequently converted to GA3 or GA6. frontiersin.orgnih.govresearchgate.net Studies using cell-free systems from the immature seeds of Phaseolus vulgaris (common bean) have demonstrated the enzymatic conversion of GA20 to GA1, GA5, and GA6. researchgate.net Research on dwarf peas indicated that exogenously applied GA5 is biologically active on its own, though it is also metabolized into other acidic gibberellins. oup.com

Detailed research on hybrid aspen has provided insights into the spatial distribution of different gibberellins and their role in branching following the removal of the shoot apex (decapitation), a process that breaks apical dominance. In these studies, GA5 was one of several gibberellin metabolites measured. The findings revealed that in intact plants, the levels of bioactive GAs like GA4, GA5, and GA7 in the proliferating shoot apex were significantly lower—by a factor of at least 20—than the dominant bioactive form, GA1. frontiersin.orgnih.gov This indicates a tightly controlled balance of different gibberellins in maintaining apical growth.

The table below presents data from research on hybrid aspen, showing the concentration of various gibberellins, including GA5, in different parts of the plant.

Table 1. Concentration of Gibberellins (ng/g dry weight) in Hybrid Aspen.

GibberellinApex (Intact Plant)Axillary Buds (Intact Plant)
GA1~18.0~1.0
GA4<1.0<0.5
GA5<1.0~1.5
GA7<1.0Not Detected
GA20~15.0~25.0
Data synthesized from findings in hybrid aspen research. frontiersin.orgnih.gov Exact values are illustrative based on graphical representations in the source material.

The role of GA5 and other gibberellins in apical dominance is not isolated but is part of a complex signaling network that includes other hormones like cytokinins (CK) and strigolactones (SLs). nih.govresearchgate.netnih.gov For instance, in Jatropha, gibberellin and cytokinin act synergistically to promote lateral bud outgrowth. nih.gov An inhibitor of GA biosynthesis was found to reduce the promotion of bud outgrowth by cytokinin, suggesting that GA is a necessary component for CK-mediated branching. nih.gov After the initial release of a bud from dormancy, gibberellin plays a significant role in promoting its sustained growth. nih.govresearchgate.net

Molecular Mechanisms of Gibberellin A5 Action and Signaling

Gibberellin Perception and Receptor Binding (e.g., GID1)

The perception of a gibberellin signal begins when the hormone binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). libretexts.orgresearchgate.net This receptor, which is related to hormone-sensitive lipases, is located in the nucleus. theses.cz The binding of a bioactive GA molecule, such as GA4, into a pocket within the GID1 protein induces a significant conformational change. researchgate.nettheses.cz This change involves a flexible N-terminal extension of the GID1 protein clamping down over the binding pocket, effectively trapping the GA molecule inside. researchgate.net This new GA-GID1 conformation is essential for the next step in the signaling pathway: interaction with DELLA proteins. researchgate.netnumberanalytics.com

While extensive research has characterized the binding of major bioactive GAs like GA1, GA3, and GA4, specific binding affinity data for Gibberellin A5 methyl ester is less common. However, studies on related derivatives provide insight. For instance, molecular docking analyses of a Gibberellin A5 derivative, exo-16,17-dihydro-gibberellin A5-13-acetate, have shown that it can form hydrogen bonding interactions with key amino acid residues, such as Phenylalanine-238 and Serine-191, within the GID1 receptor. researchgate.net This indicates that molecules with the core structure of Gibberellin A5 are capable of physically interacting with the GID1 receptor. The affinity of this binding, however, varies significantly among different gibberellins (B7789140), which accounts for their differing levels of biological activity. oup.com

Table 1: Key Proteins in Gibberellin Perception and Initial Signaling

Protein/Compound Type Function in GA Signaling Citations
Gibberellin (GA) Diterpenoid Hormone Binds to the GID1 receptor to initiate the signaling cascade. libretexts.orgnumberanalytics.com
GID1 Soluble Receptor Binds to GA, undergoes a conformational change, and then binds to DELLA proteins. researchgate.nettheses.cz
DELLA Proteins Nuclear Repressors Inhibit plant growth; are the primary targets for the GA-GID1 complex. massey.ac.nzcuni.cz

DELLA Protein Regulation and Degradation Pathway

DELLA proteins are the master repressors of the gibberellin signaling pathway. Their regulation and subsequent degradation are the central events that translate the perception of the GA signal into a physiological response.

DELLA proteins are a subfamily of the GRAS family of transcriptional regulators. steberlab.org In the absence of sufficient bioactive GAs, DELLA proteins are stable and actively restrain plant growth and development. massey.ac.nzcuni.cz They achieve this by interacting with and sequestering other proteins, particularly transcription factors, preventing them from regulating their target genes. researchgate.netnih.gov This repression affects a wide range of developmental processes, including seed germination, stem elongation, and flowering. wikipedia.org

Plants possess multiple DELLA proteins with both overlapping and distinct functions. Arabidopsis thaliana, for example, has five: GAI (GIBBERELLIN-INSENSITIVE), RGA (REPRESSOR of ga1-3), RGL1, RGL2, and RGL3. nih.gov The stability of these proteins is paramount; mutations within the N-terminal DELLA domain can render the proteins resistant to GA-induced degradation, leading to a constitutive GA-unresponsive, or dwarf, phenotype. cuni.cz

The presence of a bioactive gibberellin triggers the rapid destruction of DELLA proteins. massey.ac.nz The GA-bound GID1 receptor is able to bind to a DELLA protein, forming a stable GA-GID1-DELLA ternary complex. researchgate.netwikipedia.org The formation of this complex is the critical step that marks the DELLA protein for degradation. researchgate.net

This complex is recognized by an F-box protein, which is a component of a larger E3 ubiquitin ligase complex known as SCF. cuni.cz In Arabidopsis, this F-box protein is SLY1 (SLEEPY1), while in rice it is GID2. researchgate.net The SCFSLY1/GID2 complex catalyzes the attachment of multiple ubiquitin molecules to the DELLA protein. massey.ac.nzsteberlab.org This poly-ubiquitination serves as a molecular tag, targeting the DELLA protein for destruction by the 26S proteasome, a large protein complex that degrades tagged proteins. massey.ac.nzcuni.czsteberlab.org The degradation of DELLA repressors lifts the restraint on growth, allowing GA-responsive processes to proceed. researchgate.net

Signaling Cascades and Downstream Responses in Plant Development

The molecular action of Gibberellin A5 (GA5) methyl ester is intrinsically linked to the broader gibberellin (GA) signaling pathway, a conserved mechanism in higher plants that regulates a multitude of developmental processes. While direct research on the signaling of GA5 methyl ester is limited, its effects can be understood through its metabolic conversion and the established model of GA perception and signal transduction. Evidence suggests that GA5 methyl ester acts as a precursor, which upon uptake by plant tissues, is metabolized into its more biologically active form, GA5. nih.gov The degree of this metabolic conversion appears to correlate with the observed physiological response. nih.gov

The canonical GA signaling cascade is initiated by the binding of a bioactive GA to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). wikipedia.orgbioone.org This binding event induces a conformational change in the GID1 receptor, which promotes its interaction with DELLA proteins, a family of nuclear-localized transcriptional regulators that act as repressors of GA-responsive growth. wikipedia.orgfrontiersin.org The formation of the GA-GID1-DELLA tertiary complex targets the DELLA protein for ubiquitination by an F-box protein (such as SLY1 in Arabidopsis or GID2 in rice) and subsequent degradation via the 26S proteasome pathway. wikipedia.orgnih.gov The removal of DELLA proteins alleviates their repressive hold on various transcription factors, thereby allowing the expression of GA-responsive genes that drive processes such as germination, stem elongation, and flowering. wikipedia.orgnih.gov

While Gibberellin A5 is noted to have a more pronounced effect on floral development than on stem elongation, this is a direct consequence of the downstream genes that are ultimately activated upon the degradation of specific DELLA proteins. google.comchemsrc.com

Downstream Responses in Plant Development

The signaling cascade initiated by active gibberellins culminates in a wide array of developmental responses. One of the most well-documented roles of Gibberellin A5 is its promotion of floral development. google.comchemsrc.com This is a critical process for the reproductive success of the plant and is tightly regulated by a network of signaling pathways.

Research has shown that gibberellins, in general, promote the expression of key floral homeotic genes, which are responsible for the proper development of floral organs such as petals and stamens. nih.govcaltech.edu In GA-deficient mutants, the development of these organs is often retarded, leading to sterility. nih.gov The application of GA can rescue these phenotypes by promoting the degradation of DELLA proteins that repress the transcription of these essential floral genes. nih.govnih.gov

The table below summarizes key research findings related to the effects of gibberellins on plant development, which provides a framework for understanding the downstream responses to this compound.

Developmental Process Key Genes/Proteins Involved Observed Effect of Gibberellin Relevant Plant Model
Floral Development APETALA3 (AP3), PISTILLATA (PI), AGAMOUS (AG)Upregulation of transcript levels, promoting petal and stamen development. nih.govcaltech.eduArabidopsis thaliana
Stem Elongation Phytochrome Interacting Factors (PIFs)Promotion of cell elongation and division. wikipedia.orgPisum sativum, Zea mays
Seed Germination α-amylaseEnhanced synthesis and secretion to mobilize stored food reserves. bioone.orgBarley (Hordeum vulgare)

Furthermore, studies on barley aleurone layers have demonstrated the metabolic activity related to gibberellin uptake. The data from these studies indicate a differential metabolism rate among various gibberellins, which influences their biological activity.

Gibberellin Compound Relative Uptake and Metabolism Associated Response
This compoundHighRelease of radioactivity from tissue after an initial accumulation period, coinciding with ribonuclease liberation. nih.gov
Gibberellin A5ModerateAccumulation of radioactivity associated with polar metabolites. nih.gov
Gibberellin A1LowLower accumulation of radioactivity compared to GA5 and its methyl ester. nih.gov

Interactions of Gibberellin A5 with Other Plant Hormones and Regulatory Molecules

Crosstalk with Abscisic Acid (ABA) in Seed Dormancy and Germination

The relationship between gibberellins (B7789140) and abscisic acid (ABA) is one of the most classic examples of hormonal antagonism in plant biology. science.govmdpi.comoup.com This opposition is fundamental to the control of the transition between seed dormancy and germination. ijarbs.comtandfonline.com Generally, ABA is responsible for inducing and maintaining seed dormancy, while GAs promote the breaking of dormancy and the initiation of germination. encyclopedia.pubtandfonline.com The balance and signaling sensitivity between ABA and GA are, therefore, a central regulatory hub governing this critical life-stage transition. encyclopedia.pub

The antagonistic relationship between GA and ABA extends to their metabolic and signaling pathways. science.govmdpi.com During seed germination, the embryo releases GAs, which signal the aleurone layer to produce hydrolytic enzymes like α-amylase. nih.gov These enzymes break down stored starches in the endosperm, providing energy for the growing embryo. agrikaido.com Conversely, ABA suppresses the expression of genes encoding these enzymes, thereby inhibiting germination. nih.gov

This antagonism is reciprocal. ABA can inhibit the biosynthesis of GAs, while GAs can suppress ABA signaling. nih.govplos.org For instance, studies have shown that ABA can suppress GA biosynthesis in both developing and imbibed seeds. nih.gov This metabolic control ensures that germination only proceeds when conditions are favorable and ABA levels have sufficiently decreased. The balance between the two hormones is thus critical for regulating seed size and successful germination. nih.gov

Several key molecular regulators mediate the balance between ABA and GA. These transcription factors act as nodes where the two signaling pathways converge.

ABA-INSENSITIVE 4 (ABI4): This AP2-domain transcription factor is a central positive regulator of primary seed dormancy. nih.govmdpi.com ABI4 enhances ABA biosynthesis while simultaneously decreasing GA levels. It achieves this by directly activating the transcription of ABA biosynthetic genes (like NCED6) and GA catabolic genes (like GA2ox7). mdpi.comfrontiersin.orgusp.br Furthermore, ABI4 represses ABA catabolic genes (CYP707A1 and CYP707A2), leading to higher ABA accumulation. nih.gov Studies in Arabidopsis show that ABA stabilizes the ABI4 protein, whereas GA promotes its degradation, creating a feedback loop where the hormones antagonize each other at the level of ABI4 protein stability. frontiersin.orgusp.br

CHOTTO1 (CHO1): This putative APETALA2 repeat transcription factor is involved in the ABA-mediated repression of GA biosynthesis during seed germination. encyclopedia.pub It acts as an inhibitor of GA production, contributing to the maintenance of dormancy under the influence of ABA. encyclopedia.pubmdpi.com

Other factors like DELLA proteins, which are core repressors in the GA signaling pathway, also integrate signals from ABA. They can interact with ABA signaling components like ABI3 and ABI5 to regulate the dormancy-germination switch. encyclopedia.pub

Regulator Effect on ABA Pathway Effect on GA Pathway Overall Role in Seed Germination
ABI4 Promotes ABA biosynthesis (activates NCED6); Inhibits ABA catabolism (represses CYP707A1/A2) nih.govmdpi.comfrontiersin.orgPromotes GA catabolism (activates GA2ox7) mdpi.comfrontiersin.orgInhibitor (Promotes Dormancy) nih.govfrontiersin.org
CHO1 Mediates ABA repression of GA synthesis encyclopedia.pubmdpi.comInhibits GA biosynthesis (represses GA20ox2) encyclopedia.pubInhibitor (Promotes Dormancy) encyclopedia.pubmdpi.com
DELLA Proteins Interact with ABA signaling components (ABI3, ABI5) encyclopedia.pubCore repressors of GA signaling nih.govInhibitors (Promotes Dormancy) encyclopedia.pub

Synergistic and Antagonistic Interactions with Auxins

Gibberellins and auxins, another major class of growth-promoting hormones, exhibit both synergistic and additive interactions in regulating various aspects of plant development, such as stem elongation and fruit development. chemsrc.comjmb.or.kr This positive interaction occurs at multiple levels, including hormone metabolism and signaling. nih.govmdpi.com

Auxin has been shown to promote GA biosynthesis by upregulating the expression of key GA synthesis genes, such as GA20-oxidase and GA3-oxidase. nih.gov This regulation is mediated by the degradation of Aux/IAA proteins (repressors of auxin signaling) and the subsequent activation of AUXIN RESPONSE FACTORs (ARFs). nih.gov In addition to influencing GA production, auxin is also required for GA-induced responses in some tissues. For example, GA-stimulated root elongation requires auxin, and inhibiting auxin transport can suppress the effects of GA. nih.gov This suggests that auxin acts as a crucial messenger that links different plant parts to coordinate growth by modulating GA levels and signaling. usp.br

While often working together to promote cell expansion, the relationship is complex. In some contexts, GA can promote growth even when auxin levels are low, indicating that while auxin may be required for a maximal response, it is not always a prerequisite for GA action. usp.br

Interaction Type Process Mechanism
Synergistic/Positive Stem Elongation usp.brjmb.or.krAuxin promotes GA biosynthesis (upregulates GA20ox, GA3ox). nih.gov Auxin is required for maximal GA-induced elongation. nih.govusp.br
Synergistic/Positive Root Elongation nih.govGA-induced root growth requires auxin signaling and transport. nih.gov
Synergistic/Positive Fruit Development jmb.or.krBoth hormones contribute to ovary growth and fruit set. jmb.or.kr

Complex Interactions with Ethylene (B1197577) in Growth and Development

The interaction between gibberellins and the gaseous hormone ethylene is multifaceted, resulting in both synergistic and antagonistic outcomes depending on the specific developmental process and environmental conditions. mdpi.comannualreviews.org

In many cases, ethylene acts antagonistically to GA, particularly in inhibiting growth. Ethylene can repress GA biosynthesis and suppress GA responses, partly by stabilizing the growth-repressing DELLA proteins. nih.govannualreviews.org This antagonistic relationship is evident in root growth, where GAs promote elongation and ethylene inhibits it. mdpi.com

However, under other circumstances, the two hormones work synergistically. For instance, during the submergence of deepwater rice, an increase in ethylene promotes GA synthesis, which in turn leads to the rapid internode elongation that allows the plant to escape the water. annualreviews.org In light-grown seedlings, ethylene can enhance GA-controlled hypocotyl elongation. annualreviews.org This complexity highlights how plants integrate different hormonal signals to produce highly specific and adaptive developmental responses. mdpi.comannualreviews.org

Reciprocal Regulation with Cytokinins

Gibberellins and cytokinins often display mutually antagonistic effects on various developmental processes. ijarbs.comnih.govscilit.com This reciprocal negative interaction is crucial for balancing cell division, which is primarily promoted by cytokinins, and cell growth and differentiation, which are influenced by GAs. ijarbs.com

In tomato, for example, GA application was found to inhibit responses mediated by cytokinins, including the induction of cytokinin primary response genes. nih.govscilit.com Conversely, cytokinins can inhibit a subset of GA-regulated responses. nih.govscilit.com This mutual antagonism suggests that the ratio between GA and cytokinin, rather than the absolute concentration of either hormone, is the key determinant for the final developmental outcome, such as in leaf formation and the maintenance of meristems. nih.govijarbs.com However, the interaction is not always antagonistic; in some contexts, such as the regulation of trichome initiation, both hormones can have a stimulatory effect. nih.gov

Modulation by Brassinosteroids

Brassinosteroids (BRs), another class of growth-promoting steroid hormones, interact with gibberellins, often in a cooperative or interdependent manner, to regulate cell elongation. mdpi.comnih.gov A defect in either the GA or BR pathway can lead to dwarfism. nih.gov

The interaction between these two hormone pathways occurs at both the metabolic and signaling levels. Evidence suggests that BRs can regulate plant growth by modulating the metabolism of GAs. kit.eduolchemim.cz Under certain conditions, BRs can promote the accumulation of active GAs by inducing the expression of GA biosynthetic genes. kit.edu

At the signaling level, a direct molecular link has been established. Key positive regulators of the BR signaling pathway (like BZR1) can physically interact with the negative regulators of the GA pathway (DELLA proteins). nih.govnih.gov This interaction allows for the integration of both signals, where DELLA proteins can inhibit the activity of BZR1, thereby putting a brake on the BR growth response. nih.govnih.gov This molecular crosstalk provides a framework for how plants coordinate signals from both pathways to fine-tune growth in response to developmental and environmental cues. nih.govplos.org

Hormone Type of Interaction with Gibberellins Key Processes Regulated Molecular Mediators/Mechanisms
Abscisic Acid (ABA) Antagonistic science.govmdpi.comSeed Dormancy, Germination tandfonline.comABI4, CHO1, DELLA proteins encyclopedia.pubnih.govmdpi.com
Auxins Synergistic/Additive chemsrc.comjmb.or.krStem & Root Elongation, Fruit Development nih.govjmb.or.krUpregulation of GA biosynthesis genes (GA20ox, GA3ox) nih.gov
Ethylene Complex (Antagonistic & Synergistic) mdpi.comannualreviews.orgRoot Growth, Stem Elongation (submergence), Apical Hook Formation mdpi.comannualreviews.orgStabilization of DELLA proteins nih.govannualreviews.org
Cytokinins Antagonistic (Reciprocal) ijarbs.comnih.govMeristem Maintenance, Leaf Development, Cell Division vs. Differentiation nih.govijarbs.comRegulation of primary response genes nih.govscilit.com
Brassinosteroids (BRs) Cooperative/Interdependent mdpi.comnih.govCell Elongation nih.govkit.eduModulation of GA metabolism; Direct protein interaction (DELLA-BZR1) nih.govnih.govkit.edu

Interaction with Reactive Oxygen and Nitrogen Species

Gibberellin signaling is intricately connected with the networks of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are crucial signaling molecules in various physiological processes.

Reactive Oxygen Species (ROS)

There is a well-documented mutual relationship between gibberellins and ROS. frontiersin.org GA signaling can induce the production of ROS, particularly hydrogen peroxide (H₂O₂), which then functions as a downstream signal. nih.govnih.gov For example, in the aleurone cells of barley, GA induces H₂O₂ production, which is necessary for the expression of genes like α-amylase and antagonizes the effects of abscisic acid (ABA), a hormone that typically inhibits germination. frontiersin.orgnih.govnih.gov

Conversely, ROS can influence GA signaling and biosynthesis. Studies have shown that H₂O₂ promotes seed germination by triggering GA biosynthesis and ABA catabolism. frontiersin.org This interplay suggests that ROS are critical components that mediate the balance between GA and ABA during processes like seed germination. frontiersin.org Furthermore, gibberellins can also modulate the plant's antioxidant systems. In citrus trees affected by Huanglongbing, a disease associated with significant ROS production, treatment with gibberellin was found to upregulate genes encoding H₂O₂-scavenging enzymes, thereby mitigating oxidative stress. researchgate.net The central repressors of GA signaling, the DELLA proteins, are also known to modulate ROS levels by regulating the transcription of ROS-related genes. science.gov

Reactive Nitrogen Species (RNS)

Reactive nitrogen species, particularly nitric oxide (NO), also engage in significant crosstalk with the gibberellin pathway, often acting as a negative regulator. biorxiv.orgnih.gov NO can counteract the growth-promoting effects of GAs. cas.cz The primary mechanism for this antagonism involves the post-translational modification of DELLA proteins. biorxiv.orgnih.gov

Under stress conditions like high salinity, increased NO levels lead to the S-nitrosylation of DELLA proteins. biorxiv.orgnih.gov This modification stabilizes the DELLA proteins by inhibiting their interaction with the F-box proteins (e.g., SLY1) that would normally target them for degradation. biorxiv.org The resulting accumulation of DELLA proteins represses growth but enhances stress tolerance, demonstrating how the GA-NO crosstalk provides a mechanism to balance growth with defense responses. biorxiv.orgnih.govcas.cz This antagonistic interaction is crucial for regulating processes such as primary root growth under varying nutrient conditions. cas.cz

Table 2: Summary of Gibberellin (GA) Interactions with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Interacting Molecule Key Findings Mechanism References
Reactive Oxygen Species (ROS) GA induces ROS (H₂O₂) production, which acts as a second messenger. GA signaling leads to increased H₂O₂ levels, which antagonize ABA signaling and promote gene expression for germination. frontiersin.orgnih.govnih.gov
ROS promotes GA biosynthesis and signaling. H₂O₂ can trigger GA biosynthesis and ABA catabolism, facilitating processes like seed germination. frontiersin.org
GA modulates antioxidant enzyme expression. Gibberellin treatment can upregulate genes for H₂O₂-scavenging enzymes, reducing oxidative stress. researchgate.net
DELLA proteins modulate ROS levels. DELLA proteins regulate the transcription of genes involved in ROS homeostasis. science.gov
Reactive Nitrogen Species (RNS) Nitric Oxide (NO) negatively regulates GA signaling. NO stabilizes DELLA proteins, leading to growth repression and enhanced stress tolerance. biorxiv.orgnih.govcas.cz
NO antagonizes GA in root growth. The accumulation of DELLA proteins due to NO action inhibits primary root growth. cas.cz
S-nitrosylation of DELLA proteins by NO prevents their degradation via the proteasome pathway. biorxiv.orgnih.gov

Synthetic Methodologies and Chemical Derivatization of Gibberellin A5 Methyl Ester

Expedited Synthesis Routes from Gibberellin A3 Esters

An efficient and cost-effective synthesis of Gibberellin A5 (GA5) esters has been developed, starting from the more readily available Gibberellin A3 (GA3) esters. google.comgoogle.com This process offers a significant improvement over previous methods, which were often inefficient and utilized expensive reagents, limiting the agricultural and commercial use of GA5. google.com

The synthesis involves the treatment of a GA3 alkyl ester with toluenesulfonyl chloride in pyridine, followed by a reduction using a metal hydride. google.com For instance, the GA3 methyl ester can be prepared by alkylating GA3 with methyl iodide and potassium carbonate. google.com The subsequent reaction with toluenesulfonyl chloride forms a sulfonate ester, which is then reduced. google.com

A key finding of this methodology is that the use of sodium borohydride (B1222165) as the reducing agent in a solvent like dimethylformamide (DMF) unexpectedly yields GA5 methyl ester as the predominant product. google.com This is contrary to typical hydride reductions of allylic sulfonates, which usually result in a mixture of double bond isomers with a strong preference for non-migrated products. google.com In this expedited synthesis, a 65% total yield of GA5 methyl ester has been achieved, demonstrating its efficiency and potential for larger-scale production. google.com The reliability and reproducibility of the reaction are noted to be higher in DMF compared to dimethyl sulfoxide (B87167) (DMSO). google.com

This improved synthetic route provides more accessible means to produce GA5 and its esters, facilitating their application in agriculture, floriculture, and horticulture to enhance flowering and shoot growth, especially under suboptimal temperature conditions. google.com

Table 1: Reagents and Conditions for Expedited Synthesis of GA5 Methyl Ester

StepReagents and ConditionsProductYield
1. Esterification of GA3 Methyl iodide, K2CO3GA3 methyl ester-
2. Sulfonylation Toluenesulfonyl chloride (2.5 equiv.), Pyridine, 0°C under nitrogenGA3 methyl ester sulfonate-
3. Reduction Sodium borohydride, DMFGibberellin A5 methyl ester65%

Preparation of Radioactive and Stable Isotope-Labeled this compound for Tracer Studies

The synthesis of radioactive and stable isotope-labeled Gibberellin A5 (GA5) methyl ester is crucial for conducting tracer studies to understand its metabolism, transport, and mode of action in plants. google.com These labeled compounds act as internal standards in quantitative analysis, allowing for precise measurement and tracking.

One established method for preparing radioactive gibberellins (B7789140) involves the hydrogenation of a suitable precursor with tritium (B154650) gas. For example, radioactive gibberellin A20 has been synthesized by the hydrogenation of this compound-16,17-epoxide with tritium gas, followed by the removal of the epoxide oxygen and hydrolysis. A similar strategy can be adapted for labeling GA5 methyl ester.

Furthermore, the synthetic routes developed for GA5 esters can incorporate radioactive or stable isotopes. google.com For instance, using a labeled alkylating agent, such as methyl-C14 iodide, during the initial esterification of GA3 would result in a C14-labeled GA5 methyl ester after the subsequent synthetic steps. annualreviews.org Such labeled gibberellins, once introduced into a plant system, can be tracked through various extraction and purification procedures, including paper chromatography, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). annualreviews.orggla.ac.uk

The use of stable isotopes, such as deuterium (B1214612) (2H) or carbon-13 (13C), is another valuable approach. Isotope dilution mass spectrometry, utilizing precursors labeled with 14C, has been highlighted as an excellent method for the quantitative analysis of gibberellins. annualreviews.org These labeled internal standards are essential for correcting losses during sample purification and ensuring the accuracy of quantitative data. gla.ac.ukannualreviews.org

Synthesis of Exo-16,17-dihydro-Gibberellin A5-13-acetate and Other Derivatives

The synthesis of derivatives of Gibberellin A5, such as exo-16,17-dihydro-gibberellin A5-13-acetate (DHGA5), has been a focus of research due to their potential as plant growth regulators. researchgate.nettheses.cz The low synthetic yield of DHGA5 has historically limited its agricultural application. researchgate.netnih.gov

Recent advancements have led to an optimized synthetic route for DHGA5, which is shorter, proceeds under milder conditions, and provides a significantly higher yield of 76.3%. researchgate.netnih.gov This improved method facilitates the large-scale preparation of DHGA5. researchgate.net The synthesis starts from Gibberellic Acid (GA3) and involves a series of reactions including acetylation, esterification, hydrogenation, and rearrangement. researchgate.net

Table 2: Optimized Synthesis Route for exo-16,17-dihydro-Gibberellin A5-13-acetate (DHGA5)

StepReagents and ConditionsIntermediate/ProductYield
a Ac2O, DMAP, PyridineGA3-diacetate99%
b 2,4-dimethoxylbenzyl alcohol, EDCI, DMAP, CH2Cl2Protected GA3-diacetate ester90%
c H2, 5% Rh-Al2O3, EtOAcDihydro-GA3 derivative91%
d K2CO3, MeOH/H2O, pH 9–10Deacetylated dihydro-GA3 derivative99%
e MsCl, PyridineMesylated derivative96%
f DBU, Toluene, refluxRearranged product95%
g 1.2 equiv. ZnCl2, CH2Cl2DHGA595%

This optimized route has also served as a basis for designing and synthesizing a series of new derivatives from DHGA5 as a lead compound. researchgate.net These derivatives are then evaluated for their biological activities, for instance, in Arabidopsis thaliana. researchgate.net

Other derivatives have been synthesized by modifying different positions on the gibberellin skeleton. For example, the addition of an acetate (B1210297) group at the C13 position of 16,17-dihydro-GA5 was found to increase its inhibitory efficacy in graminaceous species. mdpi.com

Design and Synthesis of Novel Gibberellin A5 Derivatives for Specific Research Applications

The design and synthesis of novel Gibberellin A5 (GA5) derivatives are driven by the need for molecules with specific biological activities, such as plant growth inhibition or promotion, for targeted research and agricultural applications. mdpi.com Chemical modifications of the GA5 structure can lead to compounds with altered biological functions compared to the parent molecule. mdpi.com

One strategy involves the modification of the C-3 hydroxyl group of gibberellic acid (GA3), a precursor to GA5. A series of novel C-3-OH substituted gibberellin derivatives bearing an amide group have been designed and synthesized. mdpi.comresearchgate.net This approach often starts with the peracetylation of GA3, followed by esterification to protect the C-7 carboxyl group. mdpi.comresearchgate.net Subsequent steps involve selective deacetylation, mesylation, and nucleophilic substitution to introduce an azide (B81097) group at the C-3 position with inversion of stereochemistry. mdpi.comresearchgate.net The azido (B1232118) group can then be used in "click" chemistry, such as the Huisgen cycloaddition, to attach various moieties, leading to a library of derivatives. mdpi.com

Another approach focuses on creating structural mimics of gibberellin precursors to act as competitive inhibitors of GA biosynthesis enzymes. frontiersin.org For instance, 16,17-dihydro-GAs are modified derivatives that interfere with the later steps of GA biosynthesis, particularly the 3β-hydroxylation catalyzed by GA3-oxidase. frontiersin.orgkit.edu

The synthesis of these novel derivatives allows for structure-activity relationship (SAR) studies. By evaluating the biological effects of a range of structurally related compounds, researchers can identify the key chemical features responsible for a particular activity. For example, the evaluation of newly synthesized DHGA5 derivatives in Arabidopsis thaliana led to the identification of a compound with a lower medium inhibition concentration (IC50) than the parent DHGA5. researchgate.net These findings provide valuable insights for designing more potent and specific plant growth regulators. mdpi.com

Stereochemical Considerations in Synthesis and Biological Activity

The stereochemistry of gibberellins is a critical determinant of their biological activity. The complex, tetracyclic structure of gibberellins contains multiple chiral centers, and specific stereoisomers are required for recognition by their receptors and for biological function.

During the synthesis of Gibberellin A5 (GA5) and its derivatives, maintaining or controlling the stereochemistry at various centers is paramount. For example, in the synthesis of novel C-3 substituted GA3 derivatives, the introduction of a substituent at the C-3 position often proceeds via an SN2 reaction on a mesylated intermediate. mdpi.comresearchgate.net This results in an inversion of configuration at the C-3 position, leading to a derivative with a different stereochemical arrangement compared to the starting material. mdpi.com The biological activity of the resulting derivative can be significantly altered by this change in stereochemistry.

The biological activity of gibberellins is highly dependent on their three-dimensional structure. For instance, the epimerization of the secondary hydroxyl group in the A ring of gibberellin A1 under alkaline conditions leads to the formation of pseudogibberellin A1, which is biologically inactive. annualreviews.org Similarly, an allylic rearrangement in gibberellin A3 in alkaline solution produces a biologically inactive isomer. annualreviews.org

The interaction between a gibberellin and its receptor, GID1, is a highly specific, lock-and-key type mechanism. frontiersin.org This interaction initiates a signaling cascade that leads to the degradation of DELLA proteins, which are nuclear growth repressors. theses.cz The precise stereochemical arrangement of the functional groups on the gibberellin molecule is essential for this binding to occur. Therefore, any synthetic strategy must carefully consider the stereochemical outcomes of each reaction step to ensure that the final product possesses the desired biological activity.

Advanced Analytical Techniques for Gibberellin A5 Methyl Ester Research

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable technique for the qualitative and quantitative analysis of gibberellins (B7789140). oup.com It offers high sensitivity and accuracy, making it a cornerstone in phytohormone research. oup.com For the analysis of Gibberellin A5 methyl ester, the sample is first vaporized and separated based on its volatility and interaction with the stationary phase of a capillary column. As the separated components elute from the column, they are ionized, and the resulting fragments are detected by a mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Derivatization for GC-MS Analysis (e.g., Trimethylsilyl (B98337) Ethers, Methyl Esters)

Gibberellins, including GA5, are polar, non-volatile compounds due to the presence of hydroxyl and carboxylic acid functional groups. researchgate.net To make them suitable for GC-MS analysis, a derivatization step is necessary to increase their volatility and thermal stability. youtube.comresearchgate.net

For Gibberellin A5, which already contains a methyl ester group, derivatization typically targets the remaining hydroxyl groups. The most common method is trimethylsilylation, which converts hydroxyl groups into trimethylsilyl (TMSi) ethers. researchgate.net This is often achieved by reacting the compound with a silylating agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). researchgate.net The resulting derivatized this compound is significantly more volatile and less polar, allowing it to travel through the GC column without decomposing at high temperatures. youtube.comresearchgate.net

The general derivatization process for gibberellins for GC-MS analysis is summarized below.

StepProcedurePurposeCommon Reagents
1. Methylation (if necessary)Converts the carboxylic acid group to a methyl ester.Increases volatility and prevents unwanted interactions in the GC system.Diazomethane (B1218177) or Trimethylsilyldiazomethane. researchgate.netlittlemsandsailing.comnih.gov
2. SilylationConverts hydroxyl groups to trimethylsilyl (TMSi) ethers.Further increases volatility and thermal stability for analysis. researchgate.netN-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). researchgate.net

Selected Ion Monitoring (SIM) for Quantitative Analysis

For quantitative analysis, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode. researchgate.net Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte. This approach dramatically increases sensitivity and selectivity by reducing chemical noise from the matrix.

In the analysis of derivatized this compound, specific ions from its mass spectrum that are both abundant and unique are chosen for monitoring. Quantification is typically achieved using the isotope dilution method, where a known amount of a stable isotope-labeled internal standard (e.g., [¹³C] or [²H]-labeled GA5 methyl ester) is added to the sample before extraction. researchgate.net By comparing the peak area of the characteristic ions of the endogenous compound to that of the internal standard, a highly accurate and precise quantification can be achieved. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

In recent years, liquid chromatography-mass spectrometry (LC-MS) has become an increasingly common and powerful alternative to GC-MS for gibberellin analysis. researchgate.net A key advantage of LC-MS is that it often does not require derivatization, as the analytes are separated in the liquid phase and can be directly ionized. This simplifies sample preparation and avoids potential issues with derivatization efficiency.

High-Performance Liquid Chromatography (HPLC) for Separation

High-performance liquid chromatography (HPLC) is the separation component of the LC-MS system. For gibberellins, reverse-phase HPLC is typically employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netscirp.org The separation of this compound from other compounds in a plant extract is based on its relative polarity.

The mobile phase usually consists of a mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.govunica.it A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate a wide range of gibberellins with varying polarities within a single chromatographic run. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time. researchgate.net

ParameterTypical Condition for Gibberellin Analysis
Column TypeReverse-phase (e.g., C18). researchgate.netscirp.org
Mobile Phase AWater with an additive (e.g., 0.1% formic acid or 10mM ammonium formate). researchgate.netnih.govunica.it
Mobile Phase BAcetonitrile or Methanol. scirp.orgnih.gov
Elution ModeGradient elution (increasing proportion of Mobile Phase B over time). nih.gov
DetectionCoupled to a mass spectrometer (ESI-MS/MS). researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation

While tandem mass spectrometry (MS/MS) is used for sensitive quantification in LC-MS, high-resolution mass spectrometry (HRMS) is invaluable for confirming the identity of an analyte. unica.it Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers can measure the mass-to-charge ratio (m/z) of ions with very high accuracy and precision.

For this compound, HRMS provides an accurate mass measurement of its molecular ion. This experimental mass can be compared to the theoretical, calculated mass of the elemental formula of this compound. A close match (typically within 5 ppm) provides strong evidence for the compound's elemental composition and, consequently, its identity. unica.it This is particularly useful for distinguishing between isomers or identifying unknown metabolites.

Immunoassays for Gibberellins (e.g., Radioimmunoassay, ELISA)

Immunoassays are analytical methods that use the high specificity of the antigen-antibody reaction to detect and quantify substances. nih.gov They can be extremely sensitive, allowing for the detection of picogram amounts of gibberellins in small amounts of plant tissue. nih.gov

Radioimmunoassay (RIA) has been successfully developed for several gibberellins, including GA5. oup.comoup.com In a typical RIA, a polyclonal antiserum is raised against a GA5-protein conjugate. oup.comoup.com The assay involves a competition between the unlabeled GA5 (from the sample or standard) and a radiolabeled tracer (e.g., tritiated GA5 methyl ester) for a limited number of antibody binding sites. oup.com After separation of the antibody-bound and free gibberellins, the amount of radioactivity in the bound fraction is measured. The concentration of GA5 in the sample is inversely proportional to the measured radioactivity. For analysis, samples are often methylated with diazomethane to ensure uniformity with the tracer. oup.com

Enzyme-Linked Immunosorbent Assay (ELISA) is another common immunoassay format that avoids the use of radioactive materials. abbexa.comassaygenie.comelkbiotech.com In a competitive ELISA for gibberellins, a microtiter plate is coated with a GA-specific antibody. abbexa.commybiosource.com The sample is added along with a known amount of a GA-enzyme conjugate. The free GA from the sample and the GA-enzyme conjugate compete for binding to the antibody. After washing, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of the gibberellin in the sample. abbexa.comelkbiotech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of complex organic molecules like this compound. This non-destructive analytical technique provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of protons and carbons within its intricate tetracyclic structure. Through the analysis of chemical shifts (δ), coupling constants (J), and correlation spectra, researchers can confirm the identity of this compound and determine its stereochemistry.

Detailed research findings from studies on closely related gibberellin compounds, such as Gibberellic Acid, demonstrate the power of NMR in this field. For instance, ¹H NMR spectra provide information on the chemical environment of each proton, with characteristic signals for olefinic protons, protons adjacent to hydroxyl and ester groups, and the methyl protons. The coupling patterns between adjacent protons, observed as splitting of signals, are crucial for establishing connectivity within the molecule.

Similarly, ¹³C NMR spectroscopy reveals the chemical shift of each carbon atom, offering insights into its hybridization and bonding environment. Quaternary carbons, methyl, methylene, and methine carbons all resonate at distinct frequencies, allowing for a complete carbon skeleton map.

To definitively elucidate the structure of this compound, a suite of advanced NMR experiments would typically be employed. These include:

¹H NMR: To identify all proton signals and their multiplicities.

¹³C NMR: To identify all carbon signals.

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): To establish proton-proton correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for assembling the complete molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the stereochemistry of the molecule.

While the specific chemical shift values for this compound are not provided here due to their absence in readily available scientific literature, the following tables illustrate the type of data that would be generated from such NMR studies.

Table 1: Hypothetical ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1Valuee.g., dValue
H-2Valuee.g., ddValue, Value
............
OCH₃Valuee.g., s-

Table 2: Hypothetical ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-1Value
C-2Value
......
C=OValue
OCH₃Value

The acquisition and interpretation of such detailed NMR data are fundamental to the rigorous characterization of this compound and are indispensable for any research involving its synthesis, biosynthesis, or biological activity.

Genetic and Molecular Biological Approaches in Gibberellin A5 Research

Use of Gibberellin-Deficient and Altered-Response Mutants (e.g., Arabidopsis thaliana, maize, pea)

The study of mutants with defects in gibberellin (GA) biosynthesis or response has been a cornerstone of GA research, providing invaluable insights into the function of specific GAs and the pathways that control their synthesis and signaling. These mutants typically exhibit characteristic dwarf or semi-dwarf phenotypes due to insufficient levels of active GAs or an inability to respond to them.

Dwarf mutants of maize (Zea mays) have also been instrumental in the study of gibberellins (B7789140). Early research utilized dwarf maize mutants as a bioassay to detect GA-like substances in plant extracts. agrikaido.com Specific single-gene dwarf mutants of maize, such as d1, d2, d3, d5, and an1, are highly sensitive in their growth response to gibberellins. annualreviews.org These mutants have been used to demonstrate that a block in the GA biosynthetic pathway is responsible for their dwarfism. annualreviews.org For instance, some maize mutants show reduced levels of GA-like substances compared to their normal-sized counterparts. annualreviews.org More recent studies on maize leaf growth have utilized mutants defective in GA synthesis and signaling to show that altering GA levels directly affects the size of the cell division zone, which in turn controls organ growth rates. nih.gov

In pea (Pisum sativum), gibberellin A5 was identified as the primary gibberellin in seeds through analyses that included bioassays with dwarf pea mutants. nih.gov The biological activity of GA5 and its methyl ester in these mutants helped to confirm its identity and physiological relevance. nih.gov Like in maize, the study of pea mutants, such as the le mutant, has been fundamental in defining specific steps in the GA biosynthetic pathway. nih.gov Furthermore, gibberellin-deficient pea mutants have been used to investigate the role of GAs in symbiotic relationships, showing that colonization by arbuscular mycorrhizal fungi is significantly increased in these mutants. science.gov

The use of altered-response mutants has also been critical. These mutants, which are insensitive to the application of GAs, have helped to dissect the signaling pathway. For example, the gai mutant of Arabidopsis exhibits a dwarf phenotype even in the presence of GAs, indicating a defect in the perception or transduction of the GA signal. unirioja.es The study of such mutants has led to the understanding that GAs act by promoting the degradation of growth-repressing DELLA proteins. nih.govfrontiersin.org

Table 1: Key Gibberellin-Related Mutants and their Significance in Research

MutantOrganismPhenotypeSignificance in Gibberellin Research
ga5Arabidopsis thalianaSemi-dwarfDefective in a GA 20-oxidase, crucial for understanding the role of GA5 in stem elongation. ucsd.edunih.gov
d1, d2, d3, d5, an1Maize (Zea mays)DwarfUsed as specific and sensitive bioassays for gibberellins; demonstrated that dwarfism results from blocks in GA biosynthesis. annualreviews.org
lePea (Pisum sativum)DwarfInstrumental in defining the 3β-hydroxylation step of GA20 to GA1 in the GA biosynthetic pathway. nih.gov
gaiArabidopsis thalianaGA-insensitive dwarfKey to understanding GA signaling, showing that GAs act by overcoming the effects of growth-repressing proteins. unirioja.es
gid1Rice (Oryza sativa)GA-insensitive dwarfLed to the identification of the GID1 protein, a soluble GA receptor. nih.gov

Functional Genomics and Proteomics Studies of Gibberellin A5 Action

Functional genomics and proteomics approaches aim to understand the function of genes and proteins on a genome-wide and proteome-wide scale, respectively. These studies are essential for elucidating the complex network of interactions that underlie Gibberellin A5 (GA5) action.

Functional genomics studies often involve the characterization of gene families and the analysis of transcriptomic changes in response to altered GA levels or in various mutant backgrounds. For example, the identification and characterization of the GAMT1 and GAMT2 genes in Arabidopsis, which encode GA methyltransferases, revealed a novel mechanism for modulating GA concentrations. nih.gov These enzymes methylate active GAs, likely deactivating them and marking them for degradation. nih.gov The expression of these genes is highest in the siliques during seed development, and mutants lacking these genes have higher levels of active GAs in their seeds. nih.gov

Proteomics studies can identify proteins that are differentially expressed or modified in response to GA treatment. While the provided information does not detail specific proteomics studies focused on GA5 methyl ester, this approach can be used to identify downstream targets of GA signaling and proteins that interact with key components of the GA pathway. For instance, proteomics could be used to identify proteins that are regulated by the DELLA proteins, which are the master repressors of GA signaling.

In Vitro and Cell-Free System Studies of Gibberellin A5 Metabolism

In vitro and cell-free systems have been invaluable for dissecting the biochemical steps of gibberellin (GA) biosynthesis and metabolism. These systems allow researchers to study the activity of specific enzymes in a controlled environment, free from the complexities of the whole organism.

Cell-free systems derived from immature seeds of various plants, such as Phaseolus vulgaris (runner bean), have been particularly useful. researchgate.net These systems can catalyze the conversion of GA precursors into various products. For example, a cell-free system from Phaseolus vulgaris was shown to convert GA20 to GA1 and GA5. researchgate.net This demonstrated the existence of enzymes capable of 3β-hydroxylation and 2,3-dehydrogenation of GA20.

The purification and characterization of enzymes from these cell-free systems have provided detailed information about their properties. For instance, a gibberellin 3β-hydroxylase, which converts GA20 to the bioactive GA1, was purified from Phaseolus vulgaris seeds. researchgate.net Studies on this purified enzyme determined its molecular weight, optimal pH, and kinetic parameters (Km values) for its substrates, GA20 and 2-oxoglutarate. researchgate.net Such studies are fundamental to understanding the enzymatic reactions that lead to the production and modification of Gibberellin A5 and other gibberellins.

Biotechnological and Agricultural Research Perspectives of Gibberellin A5 Derivatives

Research on Modulating Plant Growth and Development for Crop Improvement

Research into Gibberellin A5 derivatives has revealed their potential as potent modulators of plant stature, offering a valuable tool for crop improvement. A significant focus of this research has been on C-16,17-dihydro gibberellin A5 derivatives, which have demonstrated notable plant growth inhibitory activities.

One key derivative, exo-16,17-dihydro-gibberellin A5-13-acetate (DHGA5), has been used as a lead compound for the synthesis of new potential plant growth regulators. nih.gov Studies on Arabidopsis thaliana have shown that derivatives of DHGA5 can exhibit strong inhibitory effects on plant growth. nih.gov For instance, certain synthesized derivatives displayed a lower medium inhibition concentration (IC50) than the parent compound, indicating enhanced growth-inhibiting activity. nih.gov The manipulation of such compounds allows for the fine-tuning of plant height, which is a critical agronomic trait. Reduced stem elongation can lead to sturdier plants that are less susceptible to lodging (bending or breaking of the stem) caused by wind and rain, thereby securing crop yields. nih.gov

Further research has explored the structure-activity relationships of these derivatives. For example, replacing the 16-methyl group in dihydro-GA5 with other alkyl groups, such as ethyl and n-propyl, resulted in compounds that were highly inhibitory of stem elongation in the grass Lolium temulentum. nih.gov The exo-isomers of these derivatives were found to be more active than the endo-forms, providing valuable insights for the rational design of new growth retardants. nih.gov These findings are crucial for developing crop varieties with a more compact and resource-efficient architecture.

Inhibitory Effects of Gibberellin A5 Derivatives on Plant Growth

Compound/DerivativeTest OrganismObserved EffectReference
exo-16,17-dihydro-gibberellin A5-13-acetate (DHGA5) DerivativesArabidopsis thalianaStrong plant growth inhibitory activities. Some derivatives had a lower IC50 than the lead compound. nih.gov
17-ethyl and 17-n-propyl derivatives of dihydro-GA5 (exo-isomers)Lolium temulentumMost inhibitory of stem elongation. nih.gov
16,17-dihydro-GA5Graminaceous speciesInhibited stem elongation. Acetylation at C13 increased efficacy. mdpi.com

Investigating Roles in Stress Resistance and Adaptation in Plants

The modulation of gibberellin levels and signaling pathways is increasingly recognized as a key component of plant responses to abiotic stress. nih.govtaylorfrancis.com Generally, a reduction in the levels of bioactive gibberellins (B7789140) is associated with enhanced tolerance to environmental stressors such as cold, salinity, and osmotic stress. nih.govmdpi.com This is because lower GA levels lead to the accumulation of DELLA proteins, which are negative regulators of GA signaling that can activate stress-responsive genes. researchgate.net

Given that derivatives of Gibberellin A5, such as DHGA5, act as growth inhibitors by interfering with the GA pathway, they are being investigated for their potential to enhance stress resilience in plants. acs.org The synthetically derived plant growth inhibitor exo-16,17-dihydro-gibberellin A5-13-acetate (DHGA5) has been noted to regulate the development and stress resilience of plants. acs.org By reducing excessive vegetative growth, these compounds can help conserve a plant's resources, which can then be allocated to defense and survival mechanisms under adverse conditions. This approach aligns with the "stress-induced morphogenic response," where plants adapt their growth and development to survive unfavorable environments.

The application of GA biosynthesis inhibitors is a known strategy to improve stress tolerance. researchgate.net Research on derivatives of GA5 that specifically inhibit gibberellin biosynthetic pathways offers a more targeted approach. nih.gov For instance, a derivative of DHGA5, compound 14j, was found to specifically inhibit gibberellin biosynthetic pathways in Arabidopsis thaliana, suggesting a mechanism that could be harnessed to improve stress adaptation. nih.gov The development of such compounds could lead to agricultural solutions that help crops withstand the challenges of changing climates and suboptimal growing conditions.

Development of Novel Plant Growth Regulators with Specific Mechanisms of Action

Gibberellin A5 and its derivatives serve as valuable scaffolds for the development of novel plant growth regulators (PGRs) with highly specific mechanisms of action. The goal is to create compounds that can precisely control plant growth without the undesirable side effects associated with broader-spectrum chemical agents. mdpi.com

A significant area of research involves the synthesis of GA5 derivatives that act as antagonists to the plant's natural gibberellins. This is often achieved by modifying the GA structure to create a molecule that can compete with endogenous GAs but does not elicit a growth-promoting response. For example, research on exo-16,17-dihydro-gibberellin A5-13-acetate (DHGA5) has led to the creation of a series of new derivatives with potent plant growth inhibitory activities. nih.gov

One study detailed the synthesis of 15 new derivatives based on DHGA5. nih.gov Bioassays on Arabidopsis thaliana revealed that one of these derivatives, compound 14j, had a lower IC50 value (73 μM) compared to DHGA5 (91 μM), indicating greater inhibitory potency. nih.gov Further investigation into its mechanism of action showed that compound 14j specifically inhibits gibberellin biosynthetic pathways. nih.gov Interestingly, it does not affect the interaction between the gibberellin receptor GID1 and the repressor protein RGA, suggesting it acts on a different element within the gibberellin signaling pathway. nih.gov This level of specificity is highly desirable for creating next-generation PGRs that can be used to fine-tune crop characteristics.

Another innovative approach is the development of "caged" DHGA5 derivatives. acs.org These compounds are inactive until they are exposed to a specific trigger, such as light. acs.org In one study, o-nitrobenzyl-based photoremovable protecting groups were attached to DHGA5. acs.org These caged compounds showed significant inhibition of growth in Arabidopsis thaliana and rice only after photoactivation, allowing for precise spatial and temporal control over the release of the active PGR. acs.org

Mechanisms of Novel PGRs Derived from Gibberellin A5

DerivativeLead CompoundProposed Mechanism of ActionKey FindingReference
Compound 14jexo-16,17-dihydro-gibberellin A5-13-acetate (DHGA5)Specifically inhibits gibberellin biosynthetic pathways.Does not influence the GID1-RGA interaction, suggesting a novel target in the GA pathway. nih.gov
o-nitrobenzyl-based caged derivativesexo-16,17-dihydro-gibberellin A5-13-acetate (DHGA5)Photoactivated release of the active growth inhibitor.Allows for precise spatiotemporal control of PGR activity. acs.org

Exploring Research Applications in Floriculture and Horticulture for Specific Plant Traits

In floriculture and horticulture, achieving specific plant characteristics such as compact size, sturdy stems, and synchronized flowering is of high commercial value. Gibberellins and their inhibitors are widely used to manipulate these traits. researchgate.net While much of the commercial application has focused on broad-spectrum gibberellin biosynthesis inhibitors, research into Gibberellin A5 derivatives is opening up possibilities for more targeted and refined control of ornamental plant traits.

The growth-inhibiting properties of GA5 derivatives are particularly relevant for producing compact potted plants, a desirable trait for many ornamental species. nih.gov By reducing internode elongation, these compounds can create a denser, more aesthetically pleasing plant architecture. This is analogous to the "semi-dwarf" trait that was crucial to the Green Revolution in cereal crops. nih.gov

Furthermore, the timing of flowering is a critical factor in the commercial production of ornamental plants. Gibberellins are known to play a role in the transition from vegetative to reproductive growth. medchemexpress.com Derivatives of GA5 that modulate the gibberellin pathway can be used to either promote or delay flowering to meet specific market demands. For instance, studies in Lolium temulentum showed that while dihydro-GA5 itself promoted flowering, some of its 17-alkyl analogues had an inhibitory effect on stem elongation and did not significantly promote flowering, indicating that specific structural modifications can uncouple these two responses. nih.gov This separation of effects is highly valuable for horticultural applications where controlling plant height without affecting flowering time, or vice versa, is desired. The methylation of gibberellins is also a natural process in plants that can affect their activity, and understanding these modifications can lead to new strategies for controlling ornamental traits. nih.gov

Emerging Research Avenues and Future Directions

Elucidating Unresolved Mechanisms of Gibberellin A5 Action

The primary characterized function of gibberellin methylation is hormone deactivation. nih.gov In Arabidopsis thaliana, two enzymes, GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GAMT2, catalyze the methylation of the C-7 carboxyl group of GAs, converting them into their corresponding methyl esters (MeGAs). nih.govnih.gov This modification is believed to be a key mechanism for regulating the concentration of active GAs within the cell. nih.gov

However, the precise fate and potential bioactivity of the resulting Gibberellin A5 methyl ester remain largely unresolved. A significant challenge is that MeGAs are often undetectable in wild-type plant tissues, suggesting they are either rapidly degraded or sequestered immediately after synthesis. nih.gov This raises critical questions for future research:

Is methylation an irreversible deactivation? While it is considered a deactivation step, it is unclear if plants possess enzymes (methylesterases) capable of hydrolyzing this compound back to its active GA5 form under specific developmental or environmental conditions.

Does this compound have a unique signaling role? Unlike other methylated hormones such as methyl jasmonate, MeGAs are not volatile and appear to be inactive when applied exogenously. nih.gov However, the possibility of a yet-undiscovered intracellular signaling function, perhaps in transport or as a precursor to another metabolite, cannot be dismissed.

What is the complete degradation pathway? Elucidating the enzymatic steps that follow methylation is crucial to fully understand the GA homeostatic network. Identifying the transporters and catabolic enzymes involved in clearing this compound will provide a more complete picture of GA metabolism.

Future investigations will likely employ advanced metabolomics and genetic screening to trace the fate of this compound and identify the proteins that interact with or transport this molecule, shedding light on its ultimate role in the plant life cycle.

Understanding Spatial and Temporal Regulation of Gibberellin A5 Metabolism and Signaling

The conversion of GA5 to this compound is under tight spatial and temporal control, primarily dictated by the expression of methyltransferase enzymes. In Arabidopsis, both GAMT1 and GAMT2 genes are expressed most strongly in the siliques (seed pods) during the middle to late stages of seed development. nih.govnih.gov This specific expression pattern strongly implies a critical role in regulating GA levels during seed maturation and the transition to dormancy.

Research has shown that reducing active GA levels is essential for proper seed development. Mutant plants with reduced GAMT1 and GAMT2 function exhibit higher concentrations of free, active GAs in their siliques. nih.gov Consequently, the mature seeds of these mutants are less dormant and show reduced sensitivity to GA biosynthesis inhibitors during germination. nih.gov Conversely, plants that overexpress these genes display classic GA-deficiency phenotypes, including dwarfism and reduced fertility, due to the excessive deactivation of GAs. nih.gov

Future research must aim to:

Map the precise tissue- and cell-specific expression of GAMT genes within the developing seed, including the embryo, endosperm, and seed coat.

Identify the upstream transcription factors that control the timing and location of GAMT expression.

Investigate how the spatial regulation of GA methylation integrates with the localized biosynthesis and transport of active GAs to create precise hormonal gradients necessary for seed development.

Detailed Characteristics of Gibberellin Methyltransferase (GAMT) Genes in Arabidopsis thaliana
GeneProtein FamilyPrimary SubstratesPeak Expression TissueDevelopmental Stage of Peak ExpressionPhenotype of Loss-of-Function MutantPhenotype of Overexpression
GAMT1SABATH MethyltransferaseGibberellins (B7789140) (e.g., GA1, GA3, GA4, GA5)Siliques (including seeds)Mid-to-late seed developmentIncreased free GA levels in siliques; reduced seed dormancyDwarfism, reduced fertility (GA-deficient phenotype)
GAMT2SABATH MethyltransferaseGibberellins (e.g., GA1, GA3, GA4, GA5)Siliques (including seeds)Mid-to-late seed developmentIncreased free GA levels in siliques; reduced seed dormancyDwarfism, reduced fertility (GA-deficient phenotype)

Advanced Approaches in Synthetic Biology for Tailored Gibberellin Analogues

While the natural abundance of this compound is extremely low, advanced synthetic biology offers a promising avenue for producing this and other tailored analogues for research and agricultural applications. Significant progress has been made in engineering microbial chassis, such as the yeast Yarrowia lipolytica, to produce specific bioactive gibberellins, including GA3, GA4, and GA7.

These engineered systems involve the reconstruction of complex GA biosynthetic pathways by introducing genes from both plants and fungi. nih.gov By optimizing precursor pathways and expressing specific GA-modifying enzymes, these microbial factories can be programmed to synthesize desired GAs. nih.gov This platform provides a clear blueprint for the future production of this compound. The next logical step would be to introduce a characterized gibberellin methyltransferase, such as Arabidopsis GAMT1, into a GA5-producing yeast strain.

Such a system would enable:

Scalable production: Generating sufficient quantities of this compound to allow for detailed biochemical studies, structural analysis, and physiological assays.

Creation of novel analogues: Using protein engineering to modify the substrate specificity of GAMT enzymes or other biosynthetic enzymes to create novel methylated GA derivatives with potentially unique properties.

Pathway discovery: Using the yeast platform as a tool to identify and characterize unknown enzymes in the GA metabolic network, including those potentially involved in the further metabolism of this compound.

Comprehensive Network Analysis of Gibberellin Signaling Interactions with Environmental Cues

The regulation of gibberellin levels is not solely dependent on developmental programs but is also intricately linked to a network of environmental signals and other phytohormone pathways. nih.govmdpi.com Environmental cues such as light and temperature are known to modulate GA biosynthesis and signaling to coordinate plant growth with external conditions. nih.gov This integration is often mediated by DELLA proteins, which act as central hubs, repressing GA signaling and interacting with components of other hormone pathways, including those for auxin, abscisic acid (ABA), and jasmonates. mdpi.com

Although direct evidence is still needed, the regulation of Gibberellin A5 methylation is likely a key node in this complex network. Since the GAMT enzymes are critical for controlling GA levels during seed maturation—a process heavily influenced by environmental factors like temperature and light—it is highly probable that the expression of GAMT1 and GAMT2 is regulated by these same cues.

Future comprehensive network analyses should focus on:

Identifying environmental inputs: Determining how signals like temperature, photoperiod, and nutrient availability influence the transcription of GAMT genes.

Mapping hormonal crosstalk: Investigating whether hormones like ABA, which promotes dormancy, directly or indirectly regulate GAMT expression to fine-tune the levels of active GAs in developing seeds.

Systems-level modeling: Integrating transcriptomic, proteomic, and metabolomic data to build predictive models of how GA methylation is regulated within the broader context of hormonal and environmental signaling networks.

Evolutionary Insights into Gibberellin A5 Metabolism and Signaling Across Plant Lineages

The evolution of metabolic pathways provides profound insights into their functional importance. The enzymes that produce this compound, the GAMTs, belong to the diverse SABATH family of methyltransferases. plantsuccess.orgtandfonline.com Phylogenetic studies have revealed that the specific clade of GAMT enzymes responsible for methylating gibberellins is found exclusively in seed plants (gymnosperms and angiosperms), suggesting that this deactivation mechanism originated during the evolution of the seed. nih.govdoi.org

Biochemical analyses of GAMT proteins from both gymnosperms and angiosperms confirm that they have a conserved function in GA methylation, and their expression is often localized to reproductive tissues like flowers and seeds. nih.gov This points to a conserved, ancestral role in regulating reproductive development in seed plants.

Perhaps most intriguingly, while the GAMT function appears to be ancient and conserved, these genes have been frequently lost in many highly successful and species-rich flowering plant lineages. nih.govdoi.org For example, GAMT genes are conspicuously absent from all examined species in the Poales (grasses) and Fabales (legumes) orders. nih.gov This suggests that these major plant groups either evolved alternative GA deactivation mechanisms or that the selective pressures requiring this specific mode of regulation were alleviated.

Future evolutionary studies should aim to:

Pinpoint the origin: Conduct broader phylogenetic analyses, including non-seed plants, to more precisely identify the evolutionary origin of GA-specific methyltransferases.

Investigate functional divergence: Determine if GAMT enzymes in different plant lineages have acquired new substrate specificities or expression patterns.

Understand gene loss: Explore the alternative GA deactivation pathways (e.g., oxidation or glucosylation) that may have become dominant in lineages that have lost the GAMT genes, providing a deeper understanding of the evolutionary plasticity of hormone regulation.

Q & A

Q. What are the established protocols for synthesizing and purifying GA5ME in laboratory settings?

GA5ME synthesis typically involves methyl esterification of gibberellin A5 (GA5) using diazomethane or methyl iodide in the presence of a base. Purification is achieved via reversed-phase HPLC or column chromatography, with characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Ensure reaction conditions (e.g., solvent, temperature) are optimized to avoid side reactions, particularly with labile functional groups in GA5 .

Q. How can GA5ME be quantified in plant tissues or experimental samples?

Quantitative analysis often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D₂-GA5ME) to account for matrix effects. Calibration curves spanning physiologically relevant concentrations (0.1–100 ng/mL) are recommended. Validate method specificity using GA5ME-spiked plant extracts and compare retention times/fragmentation patterns against standards .

Q. What is the known biological role of GA5ME in plant growth regulation compared to other gibberellins?

GA5ME, like other gibberellins, influences stem elongation, seed germination, and flowering. However, its methyl ester group may enhance membrane permeability, altering bioactivity profiles. Comparative studies using GA5 (non-esterified) and GA5ME in Arabidopsis mutants (e.g., ga1-3) can clarify functional differences. Note that activity varies by species and tissue type .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in GA5ME bioactivity data across studies?

Contradictions often arise from variations in experimental systems (e.g., plant species, growth conditions) or GA5ME stability. Implement factorial designs to test:

  • Dose-response curves (0.01–10 µM) under controlled light/temperature.
  • Time-course analyses to track metabolite conversion (e.g., hydrolysis to GA5).
  • Inhibitor treatments (e.g., paclobutrazol for GA biosynthesis suppression).
    Include negative controls (solvent-only) and replicate experiments (n ≥ 5) to ensure robustness .

Q. What methodological challenges arise when studying GA5ME’s interaction with DELLA proteins, and how can they be addressed?

DELLA proteins degrade upon gibberellin binding, complicating direct interaction assays. Use:

  • Bimolecular fluorescence complementation (BiFC) to visualize GA5ME-GID1-DELLA complexes in planta.
  • Thermal shift assays with recombinant GID1 to measure binding affinity.
  • CRISPR-Cas9 mutants lacking specific DELLA isoforms to isolate functional pathways.
    Account for GA5ME’s potential hydrolysis by including protease inhibitors in extraction buffers .

Q. How can isotopic labeling (e.g., ¹³C-GA5ME) improve understanding of its transport and metabolism in plants?

Stable isotope labeling enables tracking via LC-MS or autoradiography:

  • Pulse-chase experiments to map translocation (e.g., root-to-shoot).
  • Metabolite profiling to identify derivatives (e.g., hydroxylated or glucosylated forms).
  • Compartmental modeling to quantify turnover rates.
    Synthesize labeled GA5ME using ¹³C-methyl iodide and validate purity via isotopic enrichment analysis (>98%) .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing GA5ME dose-response relationships?

  • Nonlinear regression (e.g., four-parameter logistic model) to estimate EC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Principal component analysis (PCA) to disentangle correlated variables (e.g., hormone crosstalk with auxin/ABA) .

Q. How should researchers ensure reproducibility in GA5ME studies?

  • Detailed metadata : Document growth conditions (pH, humidity), solvent used (e.g., methanol vs. acetone), and application methods (foliar spray vs. hydroponic).
  • Open data practices : Share raw spectra, chromatograms, and statistical scripts in repositories like Zenodo.
  • Cross-validation : Collaborate with independent labs to replicate key findings .

Emerging Research Directions

Q. Can GA5ME be engineered for targeted delivery in specific plant tissues using nanoparticle carriers?

Preliminary studies suggest chitosan or lipid-based nanoparticles enhance stability and uptake. Design experiments to:

  • Measure encapsulation efficiency (UV-Vis or fluorescence spectroscopy).
  • Assess tissue-specific release using confocal microscopy with dye-loaded nanoparticles.
  • Evaluate phytotoxicity via chlorophyll fluorescence imaging .

Q. What role does GA5ME play in plant stress responses, and how can this be mechanistically dissected?

Hypothesize GA5ME-stress crosstalk using:

  • Transcriptomics (RNA-seq) under drought/salt stress ± GA5ME treatment.
  • Promoter-GUS assays for stress-responsive genes (e.g., RD29A).
  • Mutant screens to identify GA5ME-sensitive stress signaling components .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.